molecular formula C16H11Cl2IN2O4S B13802168 2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid

2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid

Cat. No.: B13802168
M. Wt: 525.1 g/mol
InChI Key: NLHYDIHLLYCJOG-UHFFFAOYSA-N
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Description

2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including dichloro, methoxy, carbamothioylamino, and iodobenzoic acid moieties

Preparation Methods

The synthesis of 2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Dichloro-Methoxybenzoyl Intermediate: This step involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with suitable reagents to form the corresponding benzoyl chloride intermediate.

    Carbamothioylation: The benzoyl chloride intermediate is then reacted with thiourea to introduce the carbamothioyl group, forming the carbamothioylamino intermediate.

    Iodination: Finally, the carbamothioylamino intermediate undergoes iodination using iodine or an iodine-containing reagent to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The presence of halogen atoms (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the halogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., sodium methoxide), and hydrolyzing agents (e.g., hydrochloric acid).

Scientific Research Applications

2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.

    Industry: The compound is used in the development of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. For example, its carbamothioyl group may interact with thiol-containing enzymes, while its halogen atoms may facilitate binding to halogen-specific receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid can be compared with other similar compounds, such as:

    2-[(3,5-Dichloro-2-methoxybenzoyl)amino]thioxomethylamino-3,5-diiodo-benzoic acid: This compound shares a similar core structure but differs in the presence of additional iodine atoms.

    Methyl 2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoate: This compound has a similar benzoyl structure but includes an ethoxy group instead of a methoxy group.

    3,5-Dichloro-2-[(2-methoxyphenyl)methoxy]benzoic acid: This compound features a methoxyphenyl group, providing different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H11Cl2IN2O4S

Molecular Weight

525.1 g/mol

IUPAC Name

2-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid

InChI

InChI=1S/C16H11Cl2IN2O4S/c1-25-13-10(4-7(17)5-11(13)18)14(22)21-16(26)20-12-3-2-8(19)6-9(12)15(23)24/h2-6H,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

NLHYDIHLLYCJOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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